

Application Notes and Protocols: L-NBDNJ in Pharmacological Chaperone Therapy

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Compound of Interest

Compound Name: L-NBDNJ
Cat. No.: B13584640

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Introduction

N-butyl-deoxynojirimycin (NB-DNJ) is an iminosugar that has been investigated for its role in pharmacological chaperone therapy (PCT). Of particular interest is the L-enantiomer, **L-NBDNJ**, which has shown promise as an allosteric enhancer of acid α -glucosidase (GAA), the enzyme deficient in Pompe disease. Unlike its D-enantiomer (Miglustat), which acts as a competitive inhibitor of various glycosidases, **L-NBDNJ** enhances the activity of GAA without significant inhibition, making it a compelling candidate for the treatment of Pompe disease, both as a monotherapy and in combination with enzyme replacement therapy (ERT).^{[1][2]}

These application notes provide a summary of the key findings related to **L-NBDNJ**, detailed protocols for its evaluation in a research setting, and visualizations to illustrate its mechanism and experimental workflows.

Data Presentation

Table 1: Efficacy of L-NBDNJ as a Pharmacological Chaperone for Pompe Disease

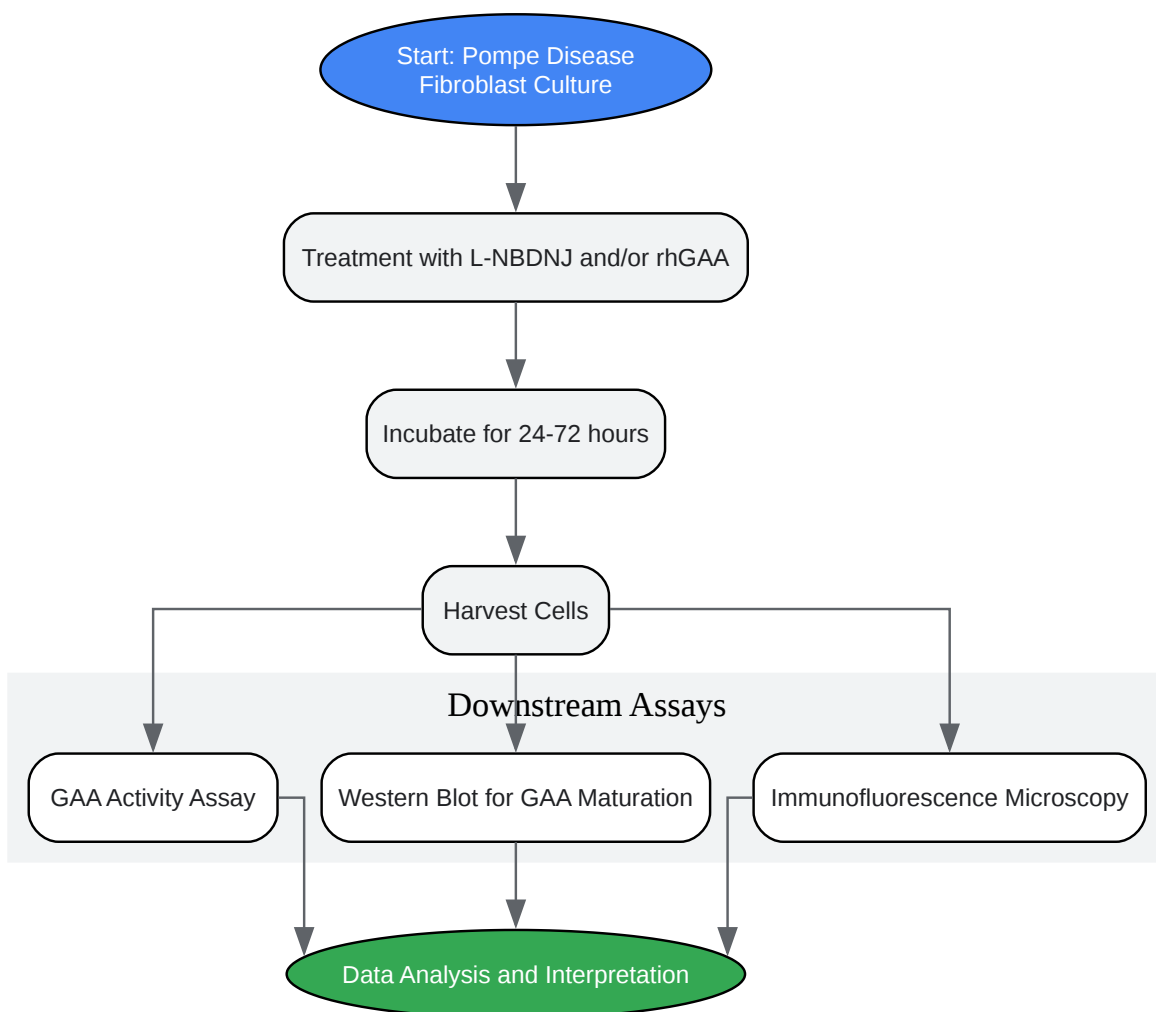
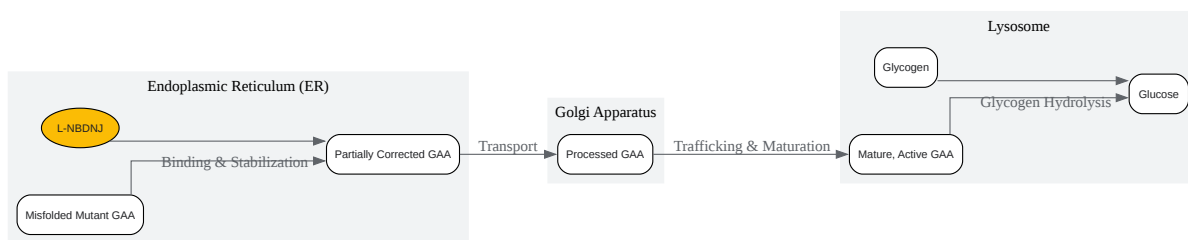
Treatment Condition	Cell Type	Fold Increase in GAA Activity	Reference
20 μ M L-NBDNJ	Pompe Fibroblasts (p.L552P)	1.5-fold	[2]
20 μ M D-NBDNJ	Pompe Fibroblasts (p.L552P/G549R)	1.3 to 7.5-fold	[1]
50 μ M rhGAA	Pompe Disease Fibroblasts	Baseline for comparison	[3]
50 μ M rhGAA + 20 μ M D-NBDNJ	Pompe Disease Fibroblasts	More efficient correction than rhGAA alone	[3]

Note: Direct comparative quantitative data for the synergistic effect of **L-NBDNJ** with rhGAA was not available in the reviewed literature. However, qualitative reports indicate a significant enhancement of rhGAA activity and maturation.

Table 2: Glycosidase Inhibition Profile of L-NBDNJ vs. D-NBDNJ

Compound	Enzyme	IC50 / Ki	Reference
L-NBDNJ	Recombinant Human GAA	No inhibition at 1 mM	[2]
D-NBDNJ (Miglustat)	α -glucosidase	Ki = 515 \pm 19 μ M	[4]
D-NBDNJ (Miglustat)	GBA1 (β -glucosidase)	Ki = 34 \pm 3 μ M	[4]

Mandatory Visualizations



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